2-Tert-butoxycarbonylamino-3-tert-butoxycarbonylsulfanyl-propionic acid
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Overview
Description
2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups on both the amino and sulfanyl functionalities. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid typically involves the protection of the amino and sulfanyl groups with Boc groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the Boc protection process .
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The amino and sulfanyl groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various electrophiles in the presence of a base.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products Formed
Deprotection: The removal of Boc groups yields the free amino and sulfanyl functionalities.
Substitution: Formation of new compounds with substituted amino or sulfanyl groups.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Mechanism of Action
The mechanism of action of 2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid involves the reactivity of its amino and sulfanyl groups. The Boc protecting groups provide stability during synthetic processes and can be selectively removed under acidic conditions to reveal the reactive functionalities. These groups can then interact with various molecular targets, forming covalent bonds and modifying the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- (S)-2-(tert-Butoxycarbonylamino)butyric Acid
Uniqueness
2-[(tert-butoxycarbonyl)amino]-3-[(tert-butoxycarbonyl)sulfanyl]propanoic acid is unique due to the presence of both amino and sulfanyl groups protected by Boc groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C13H23NO6S |
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Molecular Weight |
321.39 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H23NO6S/c1-12(2,3)19-10(17)14-8(9(15)16)7-21-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,17)(H,15,16) |
InChI Key |
QMLRRONGQFDKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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